BenchChemオンラインストアへようこそ!

P-88-8991

receptor pharmacology antipsychotic drug metabolism

Procure P-88-8991, the predominant circulating metabolite of iloperidone, for research that truly replicates clinical pharmacology. Unlike the parent drug, this metabolite achieves 1.5-fold higher human plasma levels, making it the primary driver of sustained receptor engagement at 5-HT2A, D2A, and adrenergic targets. Its distinct physicochemical properties demand the specific compound for valid in vitro binding, functional assays, and analytical quantification. Using iloperidone alone will not account for the metabolite's dominant contribution to the pharmacological signature. Ensure your studies bridge preclinical findings with human outcomes—order the single-enantiomer-relevant P-88-8991 reference standard today.

Molecular Formula C24H29FN2O4
Molecular Weight 428.5 g/mol
CAS No. 133454-55-4
Cat. No. B1671728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP-88-8991
CAS133454-55-4
SynonymsIloperidone metabolite P88, P88-8991
Molecular FormulaC24H29FN2O4
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC)O
InChIInChI=1S/C24H29FN2O4/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24/h4-7,14-17,28H,3,8-13H2,1-2H3
InChIKeySBKZGLWZGZQVHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

P-88-8991 (Hydroxy Iloperidone, P88): An Active Antipsychotic Metabolite for Neuroscience Research Procurement


P-88-8991 (CAS: 133454-55-4), also known as Hydroxy Iloperidone or P88, is the major active circulating metabolite of the atypical antipsychotic iloperidone, produced via reduction of the parent drug's carbonyl group [1]. It possesses a 6-fluoro-1,2-benzisoxazole core linked through a piperidine to a 3-methoxy-4-propoxyphenyl ethanol moiety . As a metabolite with functional affinity for noradrenergic, dopaminergic, and serotoninergic receptors, it is of primary interest to researchers investigating the pharmacokinetic and pharmacodynamic basis of antipsychotic efficacy [2].

Why Iloperidone Alone is Not a Sufficient Proxy for P-88-8991 in Mechanistic and Translational Studies


While P-88-8991 shares a comparable receptor affinity profile with its parent drug iloperidone, simple substitution of iloperidone for P-88-8991 in research models is invalid for two critical reasons. First, the two molecules are distinct chemical entities with different physicochemical properties, including solubility, which can affect assay performance and formulation . Second, and more importantly, human in vivo data demonstrate that P-88-8991 circulates at approximately 1.5-fold higher plasma levels than the parent drug, indicating that the metabolite constitutes the major chemical species driving sustained receptor engagement in patients [1]. Consequently, studies aiming to model clinical pharmacology or develop novel formulations targeting the metabolite pathway require the specific compound, P-88-8991, rather than the parent drug.

Quantitative Differentiation of P-88-8991 (Hydroxy Iloperidone) from Iloperidone and P95-12113


Comparable Multi-Receptor Affinity Profile to Iloperidone Defines Therapeutic Potential

P-88-8991 exhibits a receptor binding profile that is comparable to that of the parent antipsychotic iloperidone, distinguishing it as an active contributor to clinical efficacy. In contrast, the other major metabolite, P95-12113, shows substantially lower affinity [1].

receptor pharmacology antipsychotic drug metabolism

Superior Human Systemic Exposure Compared to Parent Iloperidone

In human pharmacokinetic studies, P-88-8991 achieves significantly higher systemic exposure than the parent drug iloperidone. This quantitative difference has direct implications for in vivo experimental design and dosing calculations [1].

pharmacokinetics drug metabolism clinical pharmacology

Enantioselective Human Metabolism: A Species-Specific Differentiation from Synthetic Racemate

Unlike the synthetic racemic mixture of P-88-8991, human metabolism of iloperidone is stereospecific, producing only a single enantiomer in vivo. This has been established as a key differentiator for translational research [1].

stereochemistry enantioselectivity metabolite

Chemical Structure Confers Enhanced Aqueous Solubility Relative to Iloperidone

The structural difference between iloperidone (ketone) and P-88-8991 (secondary alcohol) results in altered physicochemical properties. P-88-8991 possesses a polar hydroxyl group, which confers higher aqueous solubility compared to the more lipophilic parent ketone .

solubility formulation in vitro assay

Primary Research Applications for P-88-8991 (Hydroxy Iloperidone) Based on Differentiated Properties


In Vitro Pharmacodynamic Modeling of Antipsychotic Activity

P-88-8991 is the preferred compound for in vitro receptor binding and functional assays designed to replicate the clinical pharmacology of iloperidone. Its comparable receptor affinity profile to the parent drug [1], combined with its higher human exposure, makes it the relevant active principle for studying mechanisms of action at 5-HT2A, D2A, and adrenergic receptors. Use of iloperidone alone would not account for the metabolite's contribution to the overall pharmacological signature.

Pharmacokinetic and Drug-Drug Interaction (DDI) Studies

Researchers investigating the metabolic fate of atypical antipsychotics or evaluating potential drug-drug interactions should procure P-88-8991 as a primary analytical reference standard. Given that it circulates at levels 1.5-fold higher than iloperidone [2], accurate quantification of this metabolite is essential for interpreting plasma concentration-time profiles and for studying the impact of CYP enzyme modulation on the iloperidone metabolic pathway.

Enantioselective Pharmacology and Translational Research

Studies aiming to bridge preclinical findings with human outcomes require consideration of the stereoselective metabolism of iloperidone to a single P-88-8991 enantiomer in humans [3]. P-88-8991, particularly its enantiopure forms, is therefore essential for research investigating enantiomer-specific receptor interactions, differential CNS penetration, or the development of novel pharmaceutical compositions based on the active metabolite [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for P-88-8991

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.